![molecular formula C31H32N2O8 B14259770 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine CAS No. 179762-46-0](/img/structure/B14259770.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine is a synthetic nucleoside analog. This compound is characterized by the presence of a bis(4-methoxyphenyl)(phenyl)methyl group attached to the 5’-hydroxyl group of 3-methyluridine. It is used in various scientific research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine typically involves the protection of the 5’-hydroxyl group of 3-methyluridine with a bis(4-methoxyphenyl)(phenyl)methyl group. This can be achieved through a series of chemical reactions, including the use of protecting groups and selective deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can introduce various functional groups at specific positions on the nucleoside .
科学研究应用
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acid structures and functions.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The bis(4-methoxyphenyl)(phenyl)methyl group can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-O-methyladenosine: Another nucleoside analog with similar structural features.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-O-methylguanosine: A guanosine analog with comparable properties.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine is unique due to its specific substitution pattern and the presence of the bis(4-methoxyphenyl)(phenyl)methyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
179762-46-0 |
|---|---|
分子式 |
C31H32N2O8 |
分子量 |
560.6 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-32-26(34)17-18-33(30(32)37)29-28(36)27(35)25(41-29)19-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-18,25,27-29,35-36H,19H2,1-3H3/t25-,27-,28-,29-/m1/s1 |
InChI 键 |
JBJUJVWSLYTJFA-YXINZVNLSA-N |
手性 SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
规范 SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
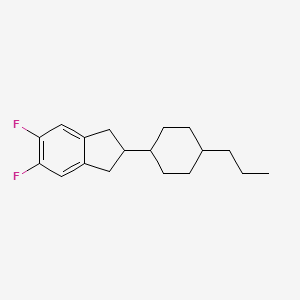
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
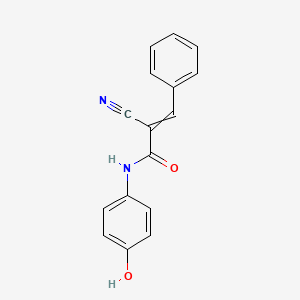
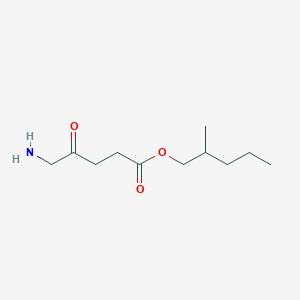
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
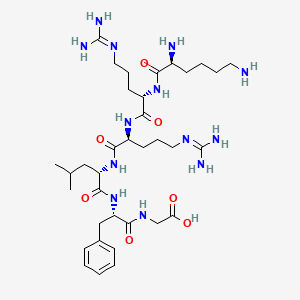
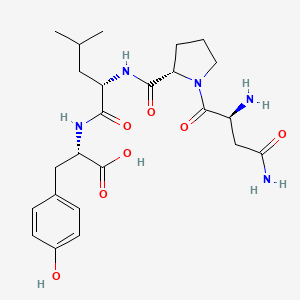
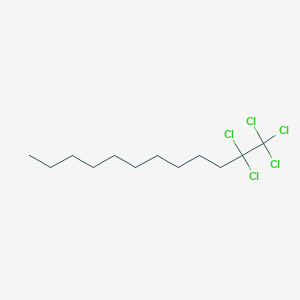
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
